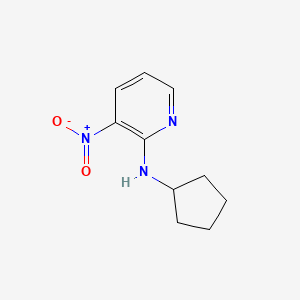![molecular formula C15H13N3O3 B2930278 N-{4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]phenyl}acetamide CAS No. 339016-72-7](/img/structure/B2930278.png)
N-{4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]phenyl}acetamide” is a chemical compound . It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 526.1±50.0 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activities
Research into similar compounds involves the synthesis of pyridine derivatives and their evaluation for biological activities. For instance, studies have explored the synthesis of pyridine derivatives with potential biological activities, including antimicrobial and insecticidal properties (Bakhite et al., 2014). These studies provide a foundation for understanding how modifications to the pyridine core, such as those found in N-{4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]phenyl}acetamide, could influence biological activity.
Anticancer and Antimicrobial Studies
Compounds with structural similarities have been synthesized and evaluated for their anticancer and antimicrobial activities. For example, the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives showed promising anticancer activities against various cancer cell lines (Al-Sanea et al., 2020). These findings suggest that exploring the anticancer potential of this compound could yield valuable insights.
Green Synthesis and Environmental Applications
The exploration of green synthesis methods for related compounds highlights the environmental significance of such research. For instance, the development of a novel Pd/C catalyst for the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide emphasizes the importance of environmentally friendly approaches in chemical synthesis (Zhang Qun-feng, 2008). This aligns with the broader goal of sustainable chemistry and suggests potential environmental applications of this compound.
Drug Development and Pharmacokinetics
Research into compounds with acetamide functionalities often focuses on their potential in drug development, including their pharmacokinetics and physicochemical properties. Studies on the crystal structure, stability, and conversion of hydrates to anhydrous forms of active pharmaceutical ingredients highlight the relevance of such investigations in understanding drug behavior and optimizing formulations (Petrova et al., 2009). These areas of research could be applicable to this compound, especially in the context of its potential use as a pharmaceutical intermediate.
Propiedades
IUPAC Name |
N-[4-(3-cyano-4-methoxypyridin-2-yl)oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10(19)18-11-3-5-12(6-4-11)21-15-13(9-16)14(20-2)7-8-17-15/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZDKTVZUMMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


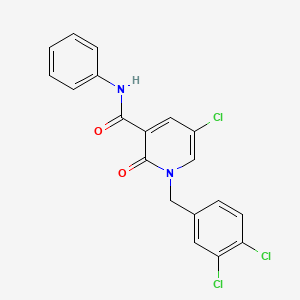
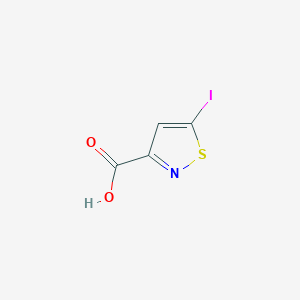
![N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2930202.png)
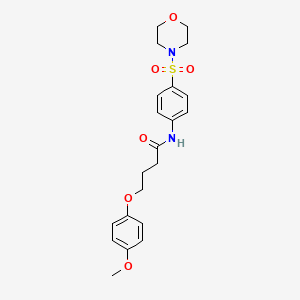
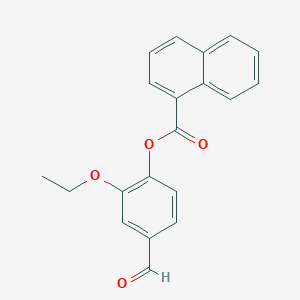
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2930206.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2930207.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2930208.png)



